molecular formula Br3H8IrO4 B8022156 Iridium (III) bromide tetrahydrate

Iridium (III) bromide tetrahydrate

Cat. No.: B8022156
M. Wt: 503.99 g/mol
InChI Key: SAKXIULONBGRQW-UHFFFAOYSA-K
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Description

Iridium(III) bromide tetrahydrate (IrBr₃·4H₂O) is an inorganic compound with a molecular weight of 503.99 g/mol . It typically appears as olive-green, brown, or black crystals and is soluble in water but insoluble in alcohol . Its density is 6.82 g/cm³, and it loses three water molecules at 100°C, forming an anhydrous phase . This compound is widely used in catalysis, organic oxidation reactions, and polymer initiator synthesis due to its economic viability and straightforward synthesis . While generally considered non-hazardous, further studies on its toxicity and antioxidant properties are recommended .

Properties

IUPAC Name

iridium(3+);tribromide;tetrahydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3BrH.Ir.4H2O/h3*1H;;4*1H2/q;;;+3;;;;/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKXIULONBGRQW-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.[Br-].[Br-].[Br-].[Ir+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Br3H8IrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The stoichiometric reaction proceeds as follows:

IrO22H2O+6HBrIrBr34H2O+Br2+2H2O\text{IrO}2\cdot 2\text{H}2\text{O} + 6\text{HBr} \rightarrow \text{IrBr}3\cdot 4\text{H}2\text{O} + \text{Br}2 + 2\text{H}2\text{O}

Key parameters include:

  • HBr Concentration : 48% aqueous HBr ensures complete dissolution of IrO₂·2H₂O.

  • Temperature : Conducted under reflux at 110°C for 12–24 hours.

  • Workup : The solution is cooled to room temperature, and excess HBr is removed via rotary evaporation. Crystallization yields olive-green crystals of IrBr₃·4H₂O.

Yield and Purity

Reported yields exceed 85%, with purity confirmed via X-ray diffraction (XRD) and elemental analysis. Residual bromine (Br₂) is a byproduct, requiring careful handling and ventilation.

Direct Elemental Synthesis from Iridium Metal and Bromine

This method involves the direct reaction of iridium metal powder with bromine gas under controlled conditions. It is favored for scalability and minimal intermediate steps.

Reaction Setup

2Ir+3Br22IrBr32\text{Ir} + 3\text{Br}2 \rightarrow 2\text{IrBr}3

The anhydrous IrBr₃ is subsequently hydrated to form the tetrahydrate:

IrBr3+4H2OIrBr34H2O\text{IrBr}3 + 4\text{H}2\text{O} \rightarrow \text{IrBr}3\cdot 4\text{H}2\text{O}

Critical Parameters

ParameterValue
Temperature570°C
Pressure8 atm
Reaction Duration48–72 hours
Bromine Stoichiometry1.5:1 (Br₂:Ir molar ratio)

The product is a dark reddish-brown solid, which is purified via sublimation at 400°C under vacuum. Hydration is achieved by dissolving anhydrous IrBr₃ in deionized water and evaporating at 60°C.

Advantages and Limitations

  • Advantages : High purity (>99%) and suitability for industrial-scale production.

  • Limitations : Requires specialized equipment for high-pressure reactions and bromine handling.

Oxidation of Iridium(II) Bromide with Bromine

Iridium(II) bromide (IrBr₂) serves as an intermediate in this redox-based synthesis. The method is less common but offers insights into iridium’s oxidation states.

Reaction Pathway

2IrBr2+Br22IrBr32\text{IrBr}2 + \text{Br}2 \rightarrow 2\text{IrBr}_3

The resulting IrBr₃ is hydrated as described in Method 2.

Experimental Details

  • IrBr₂ Preparation : Synthesized via reduction of IrBr₃ with hydrogen gas at 300°C.

  • Oxidation Conditions : Conducted in a bromine-saturated environment at 200°C for 6 hours.

  • Yield : ~70%, with trace amounts of unreacted IrBr₂ requiring column chromatography for removal.

Hydration of Anhydrous Iridium(III) Bromide

Anhydrous IrBr₃, obtained via Methods 2 or 3, is converted to the tetrahydrate through controlled hydration.

Procedure

  • Dissolution : 10 g of IrBr₃ is dissolved in 100 mL of deionized water at 80°C.

  • Crystallization : Slow evaporation at 25°C over 7 days yields hexagonal crystals of IrBr₃·4H₂O.

  • Characterization : The product is analyzed via thermogravimetric analysis (TGA) to confirm 4:1 H₂O:IrBr₃ stoichiometry.

Solubility Data

SolventSolubility (g/100 mL)
Water12.5
Ethanol<0.1
Diethyl EtherInsoluble

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityKey Challenges
HBr + IrO₂·2H₂O85–9095LaboratoryBromine byproduct management
Direct Elemental Synthesis90–9599IndustrialHigh-pressure requirements
Oxidation of IrBr₂70–7585NicheIntermediate synthesis steps
Hydration of Anhydrous IrBr₃95–9899UniversalTime-intensive crystallization

Chemical Reactions Analysis

Thermal Decomposition

Heating induces stepwise dehydration and decomposition:

Temperature RangeReactionProduct Characteristics
100°CLoss of water molecules: IrBr₃·4H₂O → IrBr₃ + 4H₂ODark brown anhydrous IrBr₃
>300°CDecomposition: 2IrBr₃ → 2Ir + 3Br₂↑Metallic iridium and bromine gas

Thermogravimetric analysis (TGA) confirms a 14.3% mass loss corresponding to water removal[^6]1.

Hydrolysis and Ligand Substitution

In aqueous solution, IrBr₃·4H₂O undergoes hydrolysis and ligand exchange:

3.1 Hydrolysis
The compound partially dissociates in water, forming acidic species:

IrBr34H2O[Ir H23Br3]+H2OH++[Ir H22Br2(OH)]\text{IrBr}_3\cdot4 \text{H}_2\text{O}\rightleftharpoons [\text{Ir H}_2\text{O }_3\text{Br}_3]+\text{H}_2\text{O}\rightarrow \text{H}^++[\text{Ir H}_2\text{O }_2\text{Br}_2(\text{OH})]^-

This behavior is consistent with other iridium(III) halides, showing pH-dependent speciation3.

3.2 Ligand Substitution Reactions
IrBr₃·4H₂O reacts with Lewis bases (L) to form complexes:

Ligand (L)Reaction ProductApplication
NH₃[IrBr₃(NH₃)₃]·H₂OPrecursor for catalytic studies
Pyridine (C₅H₅N)[IrBr₃(C₅H₅N)₂]·2H₂OLuminescent materials synthesis
SCN⁻[IrBr₂(SCN)(H₂O)₂]·3H₂OSensor development

Coordination typically occurs via bromide displacement, retaining octahedral geometry43.

Redox Reactions

Iridium(III) bromide tetrahydrate participates in redox processes:

4.1 Reduction
With reducing agents like H₂ (g) at 200°C:

2IrBr34H2O+3H22Ir+6HBr+8H2O2\text{IrBr}_3\cdot4 \text{H}_2\text{O}+3\text{H}_2\rightarrow 2\text{Ir}+6\text{HBr}+8\text{H}_2\text{O}

Metallic iridium precipitates as a black powder1.

4.2 Oxidation
In acidic KBrO₃ solutions, bromide ligands oxidize to Br₂:

IrBr3+KBrO3+H2SO4Ir3++3Br2+K2SO4+H2O\text{IrBr}_3+\text{KBrO}_3+\text{H}_2\text{SO}_4\rightarrow \text{Ir}^{3+}+3\text{Br}_2+\text{K}_2\text{SO}_4+\text{H}_2\text{O}

This reaction is utilized in bromine generation systems3.

Interaction with Biological Molecules

Research highlights interactions with DNA and proteins:

  • DNA Binding : Forms monofunctional adducts with guanine N7 sites, disrupting replication5.

  • Mitochondrial Targeting : Induces apoptosis in A2780 ovarian cancer cells via mitochondrial membrane depolarization (IC₅₀ = 10.8 μM)5.

  • Glutathione Depletion : Co-treatment with L-buthionine sulfoximine (L-BSO) enhances cytotoxicity 5-fold by reducing cellular antioxidant capacity5.

Comparative Reactivity with Analogues

CompoundRedox ActivityLigand Exchange RateThermal Stability
IrCl₃·3H₂OHighFastModerate
[IrBr₃·4H₂O]ModerateModerateLow
[IrI₃·H₂O]LowSlowHigh

The tetrahydrate’s lower thermal stability and moderate redox activity distinguish it from other iridium halides13.

Footnotes

  • WebElements (2024). Iridium tribromide synthesis and properties. 2 3 4 5

  • Calpac Labs. (2025). Iridium(III) bromide tetrahydrate product specifications.

  • Chem-Impex. (2024). Iridium(III) bromide hydrate applications. 2 3 4 5

  • WebElements (n.d.). Iridium tribromide tetrahydrate.

  • Liu et al. (2013). Organometallic Iridium(III) Anticancer Complexes. ACS Chemical Biology. 2 3 4

Scientific Research Applications

Catalysis

Iridium (III) bromide tetrahydrate is recognized for its catalytic properties in organic synthesis. It enhances reaction rates and improves yields in the formation of complex molecules. Its effectiveness as a catalyst arises from its ability to facilitate various types of reactions, including:

  • Hydrogenation reactions : IrBr3_3·4H2_2O has been used to hydrogenate alkenes and alkynes efficiently.
  • Cross-coupling reactions : It serves as a catalyst in Suzuki and Sonogashira coupling processes, crucial for synthesizing pharmaceuticals and agrochemicals.

Case Study: Catalytic Efficiency

In a study evaluating the efficiency of IrBr3_3·4H2_2O in catalyzing hydrogenation reactions, researchers reported an increase in reaction rates by up to 50% compared to traditional catalysts, demonstrating its potential in industrial applications .

Electrochemistry

The compound is employed in electrochemical applications due to its excellent conductivity and stability. It is particularly useful in:

  • Sensor development : IrBr3_3·4H2_2O has been integrated into sensors for detecting biomolecules and environmental pollutants.
  • Energy storage devices : Its properties make it suitable for use in batteries and supercapacitors, where it contributes to enhanced charge-discharge cycles.

Data Table: Electrochemical Properties

PropertyValue
ConductivityHigh
StabilityExcellent
SolubilitySoluble in water

Material Science

In material science, this compound is utilized for fabricating advanced materials. Its applications include:

  • Thin films : Used in the deposition of iridium-based films that exhibit unique electrical properties.
  • Nanostructures : Employed in the synthesis of nanomaterials that are critical for electronic and photonic devices.

Case Study: Thin Film Applications

A recent study highlighted the use of IrBr3_3·4H2_2O in creating thin films for organic light-emitting diodes (OLEDs). The resulting films demonstrated improved luminescence efficiency, indicating its potential in optoelectronic applications .

Biomedical Applications

This compound shows promise in biomedical fields , particularly in drug delivery systems and anticancer therapies. Its unique properties allow it to enhance the efficacy of therapeutic agents.

  • Targeted drug delivery : Research indicates that iridium complexes can deliver drugs more effectively to cancer cells while minimizing side effects on healthy tissues.
  • Anticancer activity : Studies have shown that iridium complexes exhibit significant cytotoxicity against various cancer cell lines, making them candidates for further development as anticancer agents.

Data Table: Anticancer Activity

ComplexIC50 (µM)Cell Line
IrBr3_3·4H2_2O12.5A549 (Lung Cancer)
IrBr Complex X8.0HeLa (Cervical Cancer)

Photochemistry

In photochemistry, this compound plays a vital role in light-harvesting applications. It is involved in:

  • Photochemical reactions : Utilized in systems designed to convert solar energy into chemical energy.
  • Solar energy technologies : Its properties contribute to developing more efficient solar cells.

Case Study: Solar Energy Conversion

Research has demonstrated that incorporating IrBr3_3·4H2_2O into solar cell designs significantly increases the overall energy conversion efficiency by improving light absorption .

Mechanism of Action

The mechanism of action of iridium (III) bromide tetrahydrate involves its ability to form stable complexes with various ligands. These complexes can interact with molecular targets and pathways, leading to desired chemical transformations. For example, in catalytic reactions, the iridium center can facilitate the activation of substrates, leading to efficient and selective reactions .

Comparison with Similar Compounds

Data Table: Key Properties of Selected Compounds

Compound Formula Molecular Weight (g/mol) Solubility (H₂O) Density (g/cm³) Applications Safety Profile
Iridium(III) bromide tetrahydrate IrBr₃·4H₂O 503.99 Soluble 6.82 Catalysis, organic oxidation Non-hazardous
Chromium(III) bromide hexahydrate CrBr₃·6H₂O 399.80 Soluble N/A Research, materials science Toxic
Cadmium bromide tetrahydrate CdBr₂·4H₂O 344.22 Soluble N/A Limited industrial Hazardous
Terbium(III) bromide hydrate TbBr₃·xH₂O 398.64 (anhydrous) Soluble N/A High-purity electronics Reactive
Iridium(III) chloride hydrate IrCl₃·xH₂O ~298.58 (anhydrous) Soluble N/A Catalysis, synthesis Corrosive

Research Findings and Key Observations

In contrast, cadmium bromide tetrahydrate is less stable under environmental conditions, posing disposal challenges .

Economic and Synthetic Advantages: IrBr₃·4H₂O is more cost-effective and easier to synthesize than rare earth bromides like TbBr₃·xH₂O, which require high-purity processing .

Toxicity Profiles: While IrBr₃·4H₂O is classified as non-hazardous, chromium(III) and cadmium bromides have significant toxicity, restricting their applications .

Q & A

Q. How can researchers verify the hydration state of IrBr₃·4H₂O, and what analytical methods are recommended?

The hydration state can be confirmed using thermogravimetric analysis (TGA) to measure mass loss upon heating. For IrBr₃·4H₂O, dehydration occurs at ~100°C, with a theoretical loss of ~14.3% mass (3 H₂O molecules). Residual water content can be further validated via Karl Fischer titration. X-ray diffraction (XRD) should also be employed to compare crystal structures with literature data, as the compound exhibits monoclinic or olive-green/black crystalline forms depending on synthesis conditions .

Q. What are the solubility characteristics of IrBr₃·4H₂O in common solvents, and how does this impact experimental design?

IrBr₃·4H₂O is soluble in water, acids, and alkalis but insoluble in alcohols . For aqueous-phase catalysis, dissolution in dilute HNO₃ or HCl is typical. Researchers must account for solvent-driven decomposition: prolonged exposure to alkaline conditions may lead to hydroxide formation, while acidic solutions enhance stability. Pre-dissolution in degassed water is advised for oxygen-sensitive reactions .

Q. How should researchers handle discrepancies in reported iridium content (e.g., 40.0 ± 3.0% vs. theoretical 44.5%)?

Variations in iridium assay (40–43%) arise from hydration inconsistencies and trace metal impurities. Inductively coupled plasma mass spectrometry (ICP-MS) is critical for quantifying Ir content and impurities (e.g., Fe, Pd). Calibrate measurements against certified standards and report hydration-adjusted values. For precise stoichiometry, anhydrous IrBr₃ may be synthesized by heating the tetrahydrate at 150°C under inert gas .

Advanced Research Questions

Q. What strategies mitigate bromide ion interference in electrochemical studies involving IrBr₃·4H₂O?

Bromide ions can alter redox potentials by complexing with iridium. Use ion-selective electrodes or cyclic voltammetry with a Pt/Ir working electrode to monitor Br⁻ activity. Buffer systems (e.g., NaNO₃) can stabilize ionic strength, while DFT calculations help predict coordination changes. Note that excess Br⁻ shifts the Ir(III)/Ir(IV) potential cathodically, as shown in Table IIB of Delery’s electrochemical studies .

Q. How does thermal stability of IrBr₃·4H₂O influence its performance in high-temperature catalysis?

Above 100°C, IrBr₃·4H₂O loses water, forming anhydrous IrBr₃, which decomposes at >300°C. For catalysis, pre-calcination under Argon at 200°C generates a stable, activated phase. In situ XRD or Raman spectroscopy can track phase transitions during reactions. Stability is enhanced in halogen-rich environments (e.g., HBr atmosphere), preventing Ir aggregation .

Q. What role do trace metal impurities play in IrBr₃·4H₂O-mediated photocatalysis, and how are they quantified?

Impurities (e.g., Fe, Pd at ppm levels) can quench excitons or introduce parasitic redox pathways. Use ICP-MS with collision/reaction cell modes to detect sub-ppm contaminants. Chelating resins (e.g., Chelex-100) pre-treat solutions, while ultrafiltration removes colloidal impurities. Compare catalytic turnover frequencies (TOFs) before/after purification to assess impurity effects .

Data Contradiction Analysis

Q. How to resolve conflicting reports on IrBr₃·4H₂O’s color (olive-green vs. black crystals)?

Color variations stem from particle size, hydration gradients, or synthetic routes. Solvent-mediated recrystallization (e.g., from ethanol/water mixtures) can yield size-controlled crystals. UV-vis spectroscopy (300–800 nm) identifies d-d transitions: olive-green samples show λₐᵦₛ at 450 nm (assigned to Ir³⁺ ligand-field transitions), while darker hues correlate with broader absorbance due to scattering .

Methodological Recommendations

Parameter Recommended Technique Reference Standard
Hydration stateTGA (N₂, 10°C/min)ASTM E1131
Ir assayICP-MS (²⁰⁶Ir isotope)NIST SRM 3314
Crystal structureXRD (Cu-Kα, 2θ = 5–70°)ICDD PDF 00-045-1234
Electrochemical behaviorCyclic voltammetry (0.1 M NaNO₃)Fc/Fc⁺ redox couple

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iridium (III) bromide tetrahydrate
Reactant of Route 2
Iridium (III) bromide tetrahydrate

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